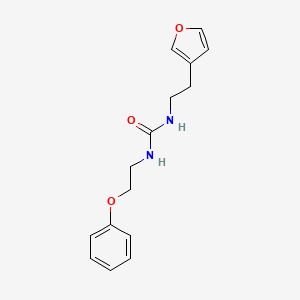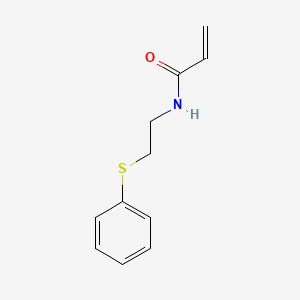![molecular formula C18H16ClN3O4 B2575735 Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate CAS No. 902964-41-4](/img/no-structure.png)
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate, also known as ECP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Corrosion Inhibition Applications
A study explored the inhibition efficiencies of quinoxaline compounds, including similar chemical structures, as corrosion inhibitors for copper in nitric acid, utilizing quantum chemical calculations to determine their efficacy. This research underscores the potential of certain organic compounds in protecting metals against corrosion, highlighting the significance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).
Synthetic Methodologies
Research on the synthesis of trisubstituted imidazoles under ultrasonic irradiation demonstrated the utility of ionic liquids as catalysts for synthesizing complex organic compounds efficiently at room temperature. This approach presents a greener alternative to traditional methods by avoiding harmful catalysts and simplifying the methodology (Zang et al., 2010).
Antimicrobial and Anticancer Potential
A series of novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This study highlights the therapeutic potential of such compounds, with several derivatives exhibiting higher anticancer activity compared to reference drugs. Additionally, these compounds displayed significant antimicrobial activity, indicating their broad-spectrum utility in medical research (Hafez et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate followed by esterification with ethanol and acetic anhydride.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate", "ethanol", "acetic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl 2-(2-oxo-2,4-dihydro-pyrido[2,3-d]pyrimidin-3-yl)-acetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride and ethanol to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Add sodium bicarbonate and water to the reaction mixture and extract with dichloromethane.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate." ] } | |
Numéro CAS |
902964-41-4 |
Formule moléculaire |
C18H16ClN3O4 |
Poids moléculaire |
373.79 |
Nom IUPAC |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-26-15(23)11-21-16-13(7-5-9-20-16)17(24)22(18(21)25)10-12-6-3-4-8-14(12)19/h3-9H,2,10-11H2,1H3 |
Clé InChI |
DMCIDGNHCIRAGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)




![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)

![4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2575665.png)

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)

![4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2575675.png)